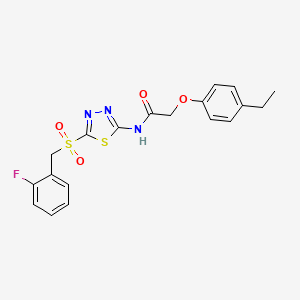

2-(4-ethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-ethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a combination of aromatic, sulfonyl, and thiadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. One common route includes the following steps:

Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a thiocarbonyl compound under acidic conditions.

Introduction of the Sulfonyl Group: The thiadiazole intermediate is then reacted with 2-fluorobenzyl chloride in the presence of a base to introduce the sulfonyl group.

Formation of the Acetamide Linkage: The final step involves coupling the sulfonyl-thiadiazole intermediate with 4-ethylphenoxyacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The aromatic rings and the thiadiazole moiety can be oxidized under strong oxidizing conditions.

Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

Oxidation: Oxidized derivatives of the aromatic rings and thiadiazole.

Reduction: Reduced derivatives with the sulfonyl group converted to a sulfide.

Substitution: Substituted aromatic rings with various functional groups.

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that derivatives of compounds containing the thiadiazole moiety exhibit significant antibacterial properties. For instance, a related compound was tested against various strains of bacteria, including Xanthomonas axonopodis and Xanthomonas oryzae, showing promising results:

| Compound | Inhibition Rate (%) | Target Bacteria |

|---|---|---|

| 5a | 30 ± 1.25 | Xac |

| 5b | 40 ± 2.65 | Xoc |

| 5k | 22 ± 1.54 | Xac |

These results indicate that modifications to the thiadiazole structure can lead to enhanced antibacterial efficacy .

Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro tests against fungal pathogens like Mucor bainieri revealed that certain derivatives had considerable inhibitory effects, suggesting potential use in agricultural fungicides .

Agrochemical Development

The unique properties of this compound make it suitable for development as an agrochemical. Its ability to inhibit bacterial growth can be leveraged in crop protection strategies, particularly against bacterial blights that affect various crops. The incorporation of the ethylphenoxy group may enhance the compound's stability and effectiveness in field conditions.

Synthesis and Bioactivity Evaluation

A study conducted by Li et al. synthesized several derivatives based on the core structure of 2-(4-ethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide to evaluate their bioactivity against plant pathogens . The synthesis involved reacting intermediates under controlled conditions to yield compounds with varying degrees of biological activity.

Comparative Analysis with Known Compounds

In comparative studies, the synthesized compounds were benchmarked against established agrochemicals like Bismerthiazol and Thiodiazole copper, demonstrating comparable or superior efficacy in inhibiting target pathogens:

| Compound | Efficacy Comparison |

|---|---|

| Bismerthiazol | Control (100%) |

| Thiodiazole copper | Control (100%) |

| New Compound (5k) | 22% inhibition |

This comparative analysis highlights the potential for developing new agents that could outperform existing solutions in agricultural settings .

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The sulfonyl and thiadiazole groups are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its bioactive effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-methylphenoxy)-N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide

- 2-(4-isopropylphenoxy)-N-(5-((2-bromobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

2-(4-ethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the ethyl group on the phenoxy ring and the fluorobenzyl sulfonyl group. These structural features may confer specific properties, such as increased lipophilicity or enhanced binding affinity to certain molecular targets, distinguishing it from similar compounds.

Biological Activity

2-(4-ethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide (CAS Number: 895827-77-7) is a novel compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anticancer, antifungal, and antibacterial properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H18FN3O4S2 with a molecular weight of 435.5 g/mol. The structure features a thiadiazole ring that is known for its role in various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. In vitro assays have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines:

- MCF-7 (Breast Cancer) : Compounds with a similar structure displayed IC50 values indicating potent activity. For instance, derivatives with modifications in the thiadiazole ring demonstrated enhanced cytotoxicity compared to standard treatments like 5-Fluorouracil .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4e | MCF-7 | 5.36 |

| 4i | MCF-7 | 2.32 |

The mechanism by which these compounds exert their anticancer effects includes:

- Induction of Apoptosis : Increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) were observed in treated cells .

- Cell Cycle Arrest : Treatment with these compounds resulted in cell cycle arrest at various phases (G0/G1 and S phase), indicating their potential to disrupt cancer cell proliferation .

- Inhibition of Kinases : Molecular docking studies suggest that these compounds may inhibit key kinases such as CDK9 and transcription factors like STAT3, crucial for cancer cell survival and proliferation .

Antifungal and Antibacterial Activities

In addition to anticancer properties, derivatives of thiadiazoles have shown notable antifungal and antibacterial activities:

- Antifungal Activity : Some derivatives have exhibited effective inhibition against Phytophthora infestans, with EC50 values lower than conventional antifungals .

| Compound | Pathogen | EC50 (µg/mL) |

|---|---|---|

| 4i | Phytophthora infestans | 3.43 |

- Antibacterial Activity : Thiadiazole derivatives have been reported to possess moderate antibacterial effects against various strains, although specific data for the compound is limited .

Case Studies

A study involving the synthesis and evaluation of various thiadiazole derivatives demonstrated that structural modifications significantly influence biological activity. For instance:

Properties

Molecular Formula |

C19H18FN3O4S2 |

|---|---|

Molecular Weight |

435.5 g/mol |

IUPAC Name |

2-(4-ethylphenoxy)-N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]acetamide |

InChI |

InChI=1S/C19H18FN3O4S2/c1-2-13-7-9-15(10-8-13)27-11-17(24)21-18-22-23-19(28-18)29(25,26)12-14-5-3-4-6-16(14)20/h3-10H,2,11-12H2,1H3,(H,21,22,24) |

InChI Key |

RDLRHBPHFQAFHO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.